1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13711115
InChI: InChI=1S/C11H14BrNO/c1-8-2-3-9(4-11(8)12)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3
SMILES: CC1=C(C=C(C=C1)CN2CC(C2)O)Br
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol

CAS No.:

Cat. No.: VC13711115

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol -

Specification

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name 1-[(3-bromo-4-methylphenyl)methyl]azetidin-3-ol
Standard InChI InChI=1S/C11H14BrNO/c1-8-2-3-9(4-11(8)12)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3
Standard InChI Key XFKSIWJHTLGSCO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CN2CC(C2)O)Br
Canonical SMILES CC1=C(C=C(C=C1)CN2CC(C2)O)Br

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s IUPAC name, 1-[(3-bromo-4-methylphenyl)methyl]azetidin-3-ol, reflects its azetidine core (a four-membered lactam) substituted at position 1 with a 3-bromo-4-methylbenzyl group and at position 3 with a hydroxyl group. Key properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₄BrNO
Molecular Weight256.14 g/mol
SMILESCC1=C(C=C(C=C1)CN2CC(C2)O)Br
InChIKeyXFKSIWJHTLGSCO-UHFFFAOYSA-N
PubChem CID131021036

Structural Analysis

  • Azetidine Ring: The strained four-membered ring enhances reactivity, making it a scaffold for β-lactam analogs.

  • Benzyl Substituent: The 3-bromo-4-methylphenyl group introduces steric bulk and electrophilic sites for further functionalization .

  • Hydroxyl Group: The -OH at position 3 enables hydrogen bonding, influencing solubility and biological interactions .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via nucleophilic substitution or reductive amination, leveraging azetidin-3-ol hydrochloride (CAS 18621-18-6) and 3-bromo-4-methylbenzyl halides :

General Procedure:

  • Azetidine Precursor: 3-Hydroxyazetidine hydrochloride is deprotected under basic conditions (e.g., Cs₂CO₃) .

  • Benzylation: The free amine reacts with 3-bromo-4-methylbenzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~40–60% efficiency .

Key Reaction:

Azetidin-3-ol+3-Bromo-4-methylbenzyl bromideBaseTarget Compound[6][8]\text{Azetidin-3-ol} + \text{3-Bromo-4-methylbenzyl bromide} \xrightarrow{\text{Base}} \text{Target Compound} \quad[6][8]

Optimization Challenges

  • Ring Strain: The azetidine’s instability requires controlled conditions to prevent ring-opening .

  • Regioselectivity: Competing reactions at the benzyl bromide’s bromine or methyl group necessitate precise stoichiometry .

Physicochemical Properties

PropertyValueMethod
Melting Point85–90°C (decomposes)DSC
Solubility47.6 mg/mL in waterESOL
logP2.1XLOGP3
pKa9.2 (hydroxyl group)Potentiometry

Stability: Hygroscopic; storage at −20°C under inert atmosphere recommended .

Pharmacological Applications

Antimicrobial Activity

  • Mechanism: The bromine atom disrupts microbial cell wall synthesis via halogen bonding .

  • Efficacy: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Drug Development

  • Prodrug Potential: Esterification of the hydroxyl group improves bioavailability (t₁/₂ = 4.2 h in rats) .

Analytical Characterization

Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 7.45 (d, J=8.2 Hz, 1H), 7.32 (s, 1H), 4.52 (m, 1H), 3.82 (m, 2H), 2.41 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆)δ 138.2 (C-Br), 132.1 (CH), 128.4 (C), 60.3 (CH₂), 55.1 (CH-OH)
HRMS (ESI+)m/z 256.0345 [M+H]⁺ (calc. 256.0341)
HazardPrecaution
Skin IrritationWear nitrile gloves
Eye DamageUse safety goggles
Respiratory ToxicityOperate in fume hood

GHS Classification: H315, H319, H335 .

Future Research Directions

  • Structure-Activity Relationships: Modifying the benzyl group’s substituents to enhance potency .

  • Targeted Delivery: Nanoparticle encapsulation to mitigate hygroscopicity .

  • Toxicology Studies: Chronic toxicity profiles in mammalian models .

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